2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine
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Overview
Description
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent iodination. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and reaction conditions safely. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated pyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry: In chemistry, 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine is primarily determined by its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can form strong interactions with target proteins, influencing their activity and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-6-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-6-bromo-5-(trifluoromethyl)pyridine
Uniqueness: 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its fluorinated or brominated analogs. The iodine atom’s larger size and polarizability can influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
1645290-58-9 |
---|---|
Molecular Formula |
C6HCl2F3IN |
Molecular Weight |
341.9 |
Purity |
95 |
Origin of Product |
United States |
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